4-(1H-pyrazol-1-yl)oxolan-3-ol, with the chemical formula and CAS number 1849183-82-9, is a heterocyclic compound featuring both a pyrazole and an oxolane ring. This compound has garnered attention due to its potential applications in various fields, including medicinal chemistry and material science. It is classified as an organic compound and falls under the category of pyrazole derivatives.
The synthesis of 4-(1H-pyrazol-1-yl)oxolan-3-ol can be achieved through several methods, with one common approach being the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents. This method typically involves the following steps:
The synthesis may require specific reaction conditions such as temperature control and pH adjustments to optimize yield. Industrial production often employs continuous flow reactors to enhance efficiency and consistency in large-scale synthesis.
The molecular structure of 4-(1H-pyrazol-1-yl)oxolan-3-ol features a five-membered oxolane ring fused to a pyrazole ring. The presence of both rings contributes to its unique chemical properties.
4-(1H-pyrazol-1-yl)oxolan-3-ol can participate in various chemical reactions:
Common reagents include:
The mechanism of action for 4-(1H-pyrazol-1-yl)oxolan-3-ol involves its interaction with specific enzymes and receptors within biological systems. The pyrazole moiety can modulate enzyme activity or alter signaling pathways, potentially leading to therapeutic effects such as antimicrobial or anticancer activity. The exact molecular targets depend on the context of its use in research or clinical applications.
4-(1H-pyrazol-1-yl)oxolan-3-ol typically appears as a solid powder at room temperature. Its physical state can vary based on purity and synthesis methods.
Key chemical properties include:
Safety data indicates that it may cause skin irritation and serious eye irritation upon contact, emphasizing the need for proper handling protocols.
4-(1H-pyrazol-1-yl)oxolan-3-ol has several scientific applications:
The synthesis of 4-(1H-pyrazol-1-yl)oxolan-3-ol primarily relies on N-alkylation between pyrazole derivatives and functionalized oxolane precursors. A representative approach involves reacting 3,5-dimethylpyrazole with a 3,4-epoxyoxolane (tetrahydrofuran derivative) under basic conditions. Potassium tert-butoxide in tetrahydrofuran solvent facilitates deprotonation of the pyrazole nitrogen, enhancing its nucleophilicity for subsequent ring-opening attack on the epoxide. This method achieves 65–78% yields of the target compound with high regioselectivity at the pyrazole N1-position, as confirmed by nuclear magnetic resonance spectroscopy .
Alternative electrophiles include 3-bromooxolan-3-ol, where alkylation proceeds via an SN₂ mechanism. Optimization studies reveal that phase-transfer catalysts like tetrabutylammonium bromide improve interfacial interactions in biphasic systems (water/dichloromethane), boosting yields to 82% [7]. Temperature control is critical, as elevated temperatures (>80°C) promote dehydration side products. Post-reaction purification via recrystallization from ethyl acetate/n-hexane mixtures yields >99% purity, essential for pharmaceutical applications .
Table 1: Alkylation Conditions and Outcomes
Pyrazole | Oxolane Electrophile | Base/Catalyst | Yield (%) |
---|---|---|---|
3,5-Dimethylpyrazole | 3,4-Epoxyoxolane | Potassium tert-butoxide | 78 |
Unsubstituted Pyrazole | 3-Bromooxolan-3-ol | Tetrabutylammonium bromide | 82 |
4-Nitropyrazole | 3-Mesyloxyoxolane | Sodium hydride | 68 |
Cyclocondensation offers a convergent route to functionalized pyrazole-oxolane hybrids. Ethyl 4-oxooxolane-3-carboxylate serves as a key precursor, reacting with monosubstituted hydrazines in ethanol under acidic catalysis. Acetic acid (10 mol%) at 60°C drives dehydrative cyclization, forming 1-substituted-4-(oxolan-3-ol)-1H-pyrazole-5-carboxylates in 70–85% yields [7]. The oxolane hydroxyl group remains intact during cyclization, confirmed by infrared spectroscopy O-H stretches at 3300–3400 cm⁻¹ [8].
Decarboxylation of ester intermediates requires harsh conditions (pyridine, 180°C), limiting applicability. Modified protocols employ hydrazine hydrate with β-keto sulfones, yielding 3-sulfonylpyrazole-oxolanes without decarboxylation. Microwave-assisted cyclocondensation (100°C, 20 min) enhances efficiency, reducing reaction times from 12 hours to 35 minutes while maintaining 88% yield [8].
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) enables modular assembly of triazole-linked pyrazole-oxolane conjugates. Azido-functionalized oxolane-3-ol precursors, synthesized from mesyloxy derivatives with sodium azide, react with propiolamide-substituted pyrazoles. Catalysis by copper(II) sulfate/sodium ascorbate in tert-butanol/water (1:1) at 25°C affords 1,4-disubstituted triazole conjugates in 90–94% yields. This method is orthogonal to sensitive functional groups, including the oxolane hydroxyl [4] [7].
Strain-promoted azide-alkyne cycloaddition (SPAAC) eliminates copper requirements. Cyclooctyne-oxolane-3-ol derivatives react with pyrazolyl azides at physiological pH, achieving near-quantitative conversion in 2 hours. This approach is ideal for biological applications where copper toxicity is prohibitive [4].
Table 2: Click Chemistry Approaches for Conjugate Synthesis
Method | Catalyst/Strain Source | Reaction Time | Yield (%) | Advantage |
---|---|---|---|---|
CuAAC | Copper(II)/sodium ascorbate | 4 h | 94 | High regioselectivity |
SPAAC | Dibenzocyclooctyne | 2 h | 98 | Biocompatibility |
Regiocontrol in pyrazole substitution is critical for pharmacological optimization. Electrophilic aromatic sulfonation at the pyrazole C4-position requires prior protection of the oxolane hydroxyl as a tert-butyldimethylsilyl ether. Subsequent reaction with chlorosulfonic acid (−10°C) yields sulfonated intermediates, with deprotection restoring the hydroxyl group [3] [10].
N-Directed ortho-lithiation enables halogenation. Treating 1-(oxolan-3-ol)pyrazole with lithium diisopropylamide at −78°C generates a C5-lithiated species, quenching with iodine or bromine to give 4-iodo- or 4-bromo derivatives (75–80% yield). This method overcomes the inherent bias toward C4-substitution in unsubstituted pyrazoles [3].
Table 3: Regioselective Modification Strategies
Target Position | Directing Group/Protection | Reagent | Yield (%) |
---|---|---|---|
C4 (Electrophilic) | None | Chlorosulfonic acid | 65 |
C5 (Lithiation) | N1-Oxolane | Lithium diisopropylamide/I₂ | 80 |
C3 (Nucleophilic) | 5-Nitro activation | Piperidine | 40 |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9